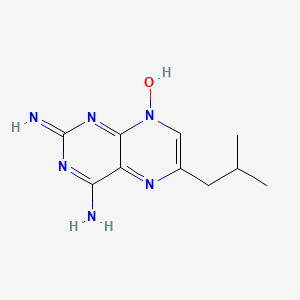
4-Amino-2-imino-6-(2-methylpropyl)pteridin-8(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE is a chemical compound with the molecular formula C11H16N6O It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE typically involves the reaction of appropriate pteridine precursors with specific reagents under controlled conditions. One common method involves the oxidation of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetic acid or methanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other pteridine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can be compared with other similar compounds, such as:
2,4-PTERIDINEDIAMINE,6-PENTYL-, 8-OXIDE: Another pteridine derivative with a different alkyl substituent.
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-: The non-oxidized form of the compound.
8-HYDROXY-2-IMINO-6-PENTYLPTERIDIN-4-AMINE: A related compound with different functional groups.
The uniqueness of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of similar compounds.
Eigenschaften
CAS-Nummer |
50627-27-5 |
|---|---|
Molekularformel |
C10H14N6O |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
8-hydroxy-2-imino-6-(2-methylpropyl)pteridin-4-amine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)3-6-4-16(17)9-7(13-6)8(11)14-10(12)15-9/h4-5,17H,3H2,1-2H3,(H3,11,12,14) |
InChI-Schlüssel |
KWDGHRJJCRPUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN(C2=NC(=N)N=C(C2=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


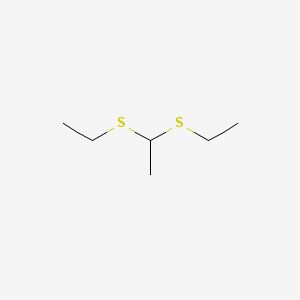
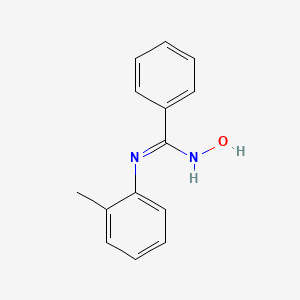
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
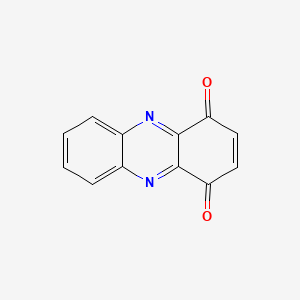
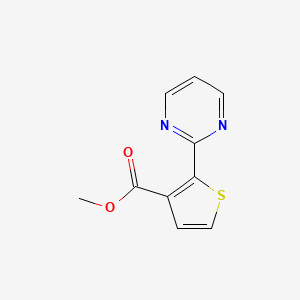
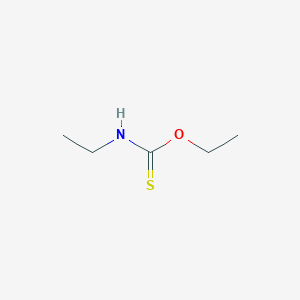
![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)


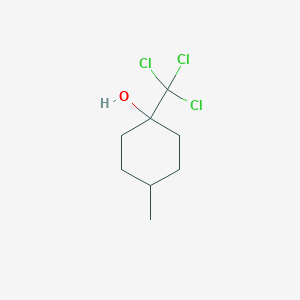
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
